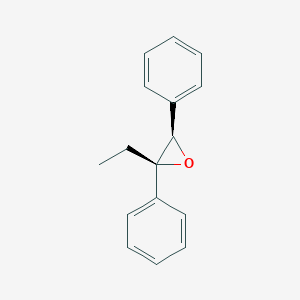
2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone is an organic compound with the molecular formula C21H22O3S It is characterized by the presence of an acetyloxy group, a phenylmethyl group, and a phenylthio group attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone typically involves the following steps:
Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through the aldol condensation of appropriate aldehydes and ketones.
Introduction of the Acetyloxy Group: The acetyloxy group is introduced via acetylation, using acetic anhydride and a suitable catalyst.
Addition of the Phenylmethyl Group: The phenylmethyl group is added through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.
Incorporation of the Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction, using thiophenol and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy or phenylthio groups with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiophenol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetyloxy-6-phenylmethylcyclohexanone: Lacks the phenylthio group, leading to different chemical properties and reactivity.
2-Phenylmethyl-2-(phenylthio)cyclohexanone: Lacks the acetyloxy group, affecting its solubility and biological activity.
6-Phenylmethyl-2-(phenylthio)cyclohexanone: Lacks both the acetyloxy and phenylmethyl groups, resulting in a simpler structure with distinct properties.
Uniqueness
2-Acetyloxy-6-phenylmethyl-2-(phenylthio)cyclohexanone is unique due to the presence of all three functional groups (acetyloxy, phenylmethyl, and phenylthio) on the cyclohexanone ring. This combination of groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H22O3S |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
(3-benzyl-2-oxo-1-phenylsulfanylcyclohexyl) acetate |
InChI |
InChI=1S/C21H22O3S/c1-16(22)24-21(25-19-12-6-3-7-13-19)14-8-11-18(20(21)23)15-17-9-4-2-5-10-17/h2-7,9-10,12-13,18H,8,11,14-15H2,1H3 |
Clé InChI |
YJPZUWSCLGASNR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1(CCCC(C1=O)CC2=CC=CC=C2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)
![5-[(Trimethylsilyl)oxy]isoquinoline](/img/structure/B13805128.png)
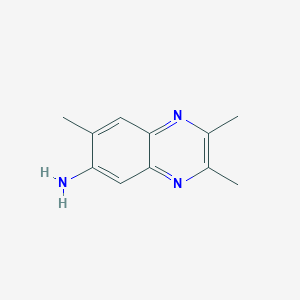
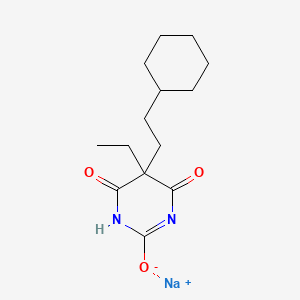

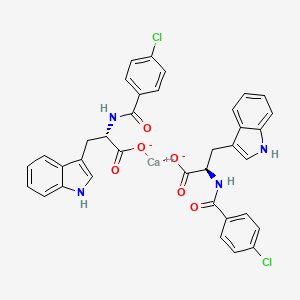

![7,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13805178.png)
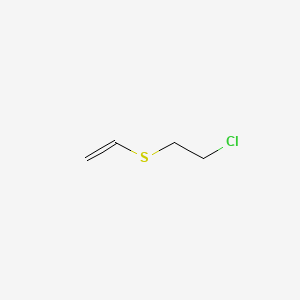


![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
